![molecular formula C15H11FO5 B6408372 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261916-54-4](/img/structure/B6408372.png)
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%
Overview
Description
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% (4-FMC-2-HB) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid, with a melting point of 122-123°C and a boiling point of 240-242°C. It is insoluble in water, but soluble in organic solvents like ethanol, acetone, and chloroform. 4-FMC-2-HB is widely used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds, in the study of biochemical and physiological effects, and in the development of new laboratory experiments.
Scientific Research Applications
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds, in the study of biochemical and physiological effects, and in the development of new laboratory experiments.
In terms of pharmaceutical synthesis, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been used in the synthesis of a variety of drugs, such as anticonvulsants, anti-inflammatory agents, and anticoagulants. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.
In terms of biochemical and physiological effects, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been used in studies of the effects of various drugs on the body. For example, it has been used to study the effects of anticonvulsants on the central nervous system, and the effects of anticoagulants on blood clotting. It has also been used to study the effects of drugs on the immune system, and the effects of drugs on the cardiovascular system.
In terms of developing new laboratory experiments, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been used to develop new methods for the synthesis of various compounds. For example, it has been used to develop new methods for the synthesis of anticonvulsants, anti-inflammatory agents, and anticoagulants. It has also been used to develop new methods for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 by 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% are not yet fully understood. However, it is believed that the compound has anti-inflammatory, anticonvulsant, and anticoagulant effects. In addition, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been used in studies of the effects of various drugs on the central nervous system, the immune system, and the cardiovascular system.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its ease of synthesis, its low cost, and its high purity. In addition, the compound is relatively stable and has a wide range of applications.
The limitations of using 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its low solubility in water, its low melting point, and its potentially hazardous effects on the human body. In addition, the compound is not widely available and the synthesis process is complex.
Future Directions
There are a number of potential future directions for the use of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in scientific research. These include further studies of its biochemical and physiological effects, the development of new methods for its synthesis, and the development of new laboratory experiments using the compound. In addition, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% could be used in the synthesis of new drugs and other organic compounds, as well as in the study of the effects of various drugs on the body.
Synthesis Methods
The synthesis of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is a multi-step process. The first step is to synthesize 2-fluoro-5-methoxycarbonylphenyl-2-hydroxybenzoic acid (FMC-2-HB). This is done by reacting 5-methoxycarbonylphenyl-2-hydroxybenzoic acid (MCP-2-HB) with fluorosulfonic acid in aqueous dimethyl sulfoxide. The reaction produces FMC-2-HB, which is then purified by recrystallization.
The second step is to synthesize 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%. This is done by reacting FMC-2-HB with 4-chloro-2-hydroxybenzoic acid (CHB) in the presence of an acid catalyst, such as sulfuric acid. The reaction produces 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%, which is then purified by recrystallization.
properties
IUPAC Name |
4-(2-fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-15(20)9-3-5-12(16)11(6-9)8-2-4-10(14(18)19)13(17)7-8/h2-7,17H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVIUIOFMQEOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691460 | |
Record name | 2'-Fluoro-3-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid | |
CAS RN |
1261916-54-4 | |
Record name | 2'-Fluoro-3-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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